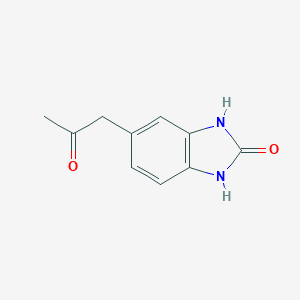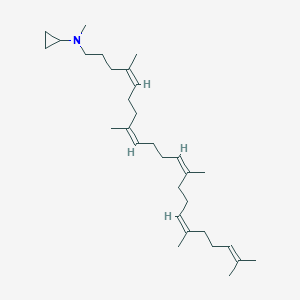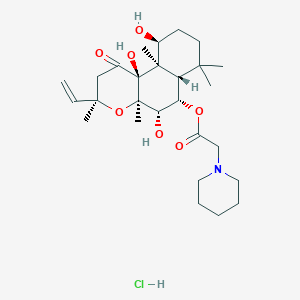
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one, also known as DPI, is a widely used inhibitor of NADPH oxidases. NADPH oxidases are enzymes that produce reactive oxygen species (ROS), which play a crucial role in various physiological and pathological processes. DPI has been extensively studied for its potential therapeutic applications in a range of diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders.
Mecanismo De Acción
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one works by inhibiting the flavin-containing subunit of NADPH oxidases, which is responsible for the production of ROS. By inhibiting this subunit, 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one effectively reduces the production of ROS and prevents oxidative damage to cells and tissues.
Efectos Bioquímicos Y Fisiológicos
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. It has also been shown to improve endothelial function and reduce vascular damage in animal models of hypertension and atherosclerosis. In addition, 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has been shown to have neuroprotective effects in models of neurodegenerative disorders, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one in lab experiments is its specificity for NADPH oxidases, which allows for targeted inhibition of ROS production. However, 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of NADPH oxidases, which could have greater therapeutic potential. Another area of interest is the investigation of the role of NADPH oxidases in other diseases and conditions, such as diabetes and chronic kidney disease. Additionally, there is potential for the use of 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one in combination with other therapies, such as antioxidants or anti-inflammatory agents, to enhance its therapeutic effects.
Métodos De Síntesis
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one can be synthesized through a multi-step process involving the condensation of 2-aminobenzimidazole with acetylacetone, followed by cyclization and oxidation. The final product is obtained by recrystallization and purification.
Aplicaciones Científicas De Investigación
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has been widely used in scientific research to study the role of NADPH oxidases in various physiological and pathological processes. It has been shown to inhibit ROS production in a range of cell types, including vascular smooth muscle cells, endothelial cells, and cancer cells. 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has also been used to investigate the role of NADPH oxidases in cardiovascular diseases, such as hypertension and atherosclerosis, as well as in cancer and neurodegenerative disorders.
Propiedades
Número CAS |
115836-59-4 |
|---|---|
Nombre del producto |
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
5-(2-oxopropyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)4-7-2-3-8-9(5-7)12-10(14)11-8/h2-3,5H,4H2,1H3,(H2,11,12,14) |
Clave InChI |
SQRGZRAFDVRJLP-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC2=C(C=C1)NC(=O)N2 |
SMILES canónico |
CC(=O)CC1=CC2=C(C=C1)NC(=O)N2 |
Sinónimos |
2H-Benzimidazol-2-one,1,3-dihydro-5-(2-oxopropyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)


![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)







